1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one
Beschreibung
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring and a bromopropanone moiety
Eigenschaften
Molekularformel |
C11H9BrF4O |
|---|---|
Molekulargewicht |
313.09 g/mol |
IUPAC-Name |
1-[2,3-bis(difluoromethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c12-5-7(17)4-6-2-1-3-8(10(13)14)9(6)11(15)16/h1-3,10-11H,4-5H2 |
InChI-Schlüssel |
UROALBXPPJQWJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)F)C(F)F)CC(=O)CBr |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2,3-Bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups and the bromopropanone moiety can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2,3-Bis(difluoromethyl)phenyl)-3-iodopropan-2-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine, which can influence its reactivity and interactions compared to its chloro and iodo analogs. The bromine atom can participate in different types of chemical reactions and may confer distinct biological activities.
Biologische Aktivität
1-(2,3-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is a synthetic organic compound notable for its unique molecular structure, which includes a brominated ketone moiety and difluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : CHBrFO
- Molecular Weight : Approximately 313.09 g/mol
- Structure : The compound features a phenyl ring substituted at the 2 and 3 positions with difluoromethyl groups and a bromopropanone moiety.
The biological activity of this compound is largely attributed to the following mechanisms:
- Enzyme Inhibition : The presence of the bromine atom enhances the compound's reactivity compared to its chloro and iodo analogs, potentially allowing it to interact with various enzymes involved in metabolic pathways.
- Binding Affinity : The difluoromethyl groups increase lipophilicity and metabolic stability, which may improve binding affinity to specific biological targets such as receptors or enzymes.
Biological Activity
Preliminary studies indicate that derivatives of this compound may exhibit significant biological activities, including:
- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential for further investigation in oncology.
- Enzyme Inhibition Studies : Interaction studies have highlighted its potential to inhibit key enzymes, which can be crucial for developing therapeutic agents .
Data Table: Biological Activity Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Anticancer Activity | Cytotoxic effects on tumor cell lines | |
| Lipophilicity | Enhanced metabolic stability |
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that compounds with similar structures can inhibit human deacetylase Sirtuin 2 (HDSirt2) and other key enzymes involved in cancer progression. Further studies are needed to evaluate the specific interactions of this compound with these targets .
- Cytotoxicity Assays : A study involving derivatives of this compound demonstrated significant cytotoxic activity against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2), indicating its potential as an anticancer agent .
- Pharmacological Profiling : The unique structural features of this compound suggest that it may serve as a lead compound for the development of new drugs targeting specific pathways in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
